molecular formula C22H25NO7 B265569 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265569
M. Wt: 415.4 g/mol
InChI Key: OWSSSAQOGWFIIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as DMHP, is a synthetic compound that has been studied for its potential pharmacological properties. DMHP belongs to the class of pyrrolones and has been found to have various biological activities, including anti-inflammatory, analgesic, and antitumor effects. In

Mechanism of Action

The mechanism of action of DMHP is not fully understood, but it is thought to involve the modulation of various signaling pathways. DMHP has been shown to activate the protein kinase A (PKA) pathway and inhibit the mitogen-activated protein kinase (MAPK) pathway, leading to the downregulation of pro-inflammatory cytokines. DMHP has also been found to interact with opioid receptors, possibly contributing to its analgesic effects.
Biochemical and Physiological Effects:
DMHP has been found to have various biochemical and physiological effects. DMHP has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress, which may contribute to its anti-inflammatory and antitumor effects. DMHP has also been found to modulate the expression of various genes involved in the immune response, cell cycle regulation, and apoptosis. Additionally, DMHP has been shown to have a low toxicity profile, making it a promising compound for further research.

Advantages and Limitations for Lab Experiments

DMHP has several advantages for lab experiments, including its synthetic accessibility, low toxicity profile, and potential pharmacological properties. However, DMHP also has some limitations, including its limited solubility in water and its relatively low potency compared to other compounds with similar activities.

Future Directions

There are several future directions for DMHP research. One potential avenue is to further explore the mechanism of action of DMHP, including its interaction with various signaling pathways and receptors. Another direction is to investigate the potential of DMHP as a therapeutic agent for various diseases, including inflammation and cancer. Additionally, the development of more potent and selective analogs of DMHP may lead to the discovery of new pharmacological agents.

Synthesis Methods

DMHP can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with 3-methoxypropylamine to form an imine intermediate. This intermediate is then reacted with 5-methyl-2-furoic acid to give the final product, DMHP. The synthesis of DMHP has been optimized to increase yield and purity, making it a feasible compound for further research.

Scientific Research Applications

DMHP has been studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. DMHP has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. DMHP has also been found to have analgesic effects in animal models of pain, possibly through its interaction with opioid receptors. Additionally, DMHP has shown promising antitumor effects in vitro and in vivo, inducing apoptosis in cancer cells.

properties

Product Name

5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C22H25NO7

Molecular Weight

415.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methoxypropyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C22H25NO7/c1-13-6-8-16(30-13)20(24)18-19(14-7-9-15(28-3)17(12-14)29-4)23(10-5-11-27-2)22(26)21(18)25/h6-9,12,19,25H,5,10-11H2,1-4H3

InChI Key

OWSSSAQOGWFIIV-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C=C3)OC)OC)CCCOC)O

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C=C3)OC)OC)CCCOC)O

Origin of Product

United States

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